molecular formula C13H14FN3O2 B575413 5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 187998-54-5

5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B575413
CAS No.: 187998-54-5
M. Wt: 263.272
InChI Key: PTEDYQZQXFWJPY-UHFFFAOYSA-N
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Description

5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-(fluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester
  • 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness

The presence of the fluoromethyl group in 5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester imparts unique electronic and steric properties, which can enhance its biological activity and selectivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 5-amino-1-[4-(fluoromethyl)phenyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-8-16-17(12(11)15)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEDYQZQXFWJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697958
Record name Ethyl 5-amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-54-5
Record name Ethyl 5-amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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